molecular formula C10H12O3 B1679720 Propylparaben CAS No. 94-13-3

Propylparaben

Cat. No. B1679720
CAS RN: 94-13-3
M. Wt: 180.2 g/mol
InChI Key: QELSKZZBTMNZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylparaben, also known as nipasol, is a preservative used in skincare, cosmetic formulations, and food products . It belongs to a group of preservatives called parabens, which have slightly different functions and anti-microbial activity based on their size . Other common parabens include methylparaben, butylparaben, isobutylparaben, and ethylparaben . Propylparaben is used to extend the shelf-life of a product by preventing microbial contamination .


Synthesis Analysis

Parabens, including propylparaben, are synthesized through an acid–base reaction or esterification process, using p-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay .


Molecular Structure Analysis

Propylparaben has the molecular formula C10H12O3 . It is the n-propyl ester of p-hydroxybenzoic acid . It occurs as a natural substance found in many plants and some insects .


Chemical Reactions Analysis

The solubility of propylparaben is an endothermic process, where phase separation occurs at intermediate mixtures, reaching its minimum solubility in pure water at 278.15 K and the maximum solubility in pure acetonitrile at 315.15 K .


Physical And Chemical Properties Analysis

Propylparaben forms small colorless crystals or white crystalline powders with practically no odor or taste . It is soluble in alcohol, ether, glycerin, and propylene glycol and slightly soluble or almost insoluble in water .

Scientific Research Applications

  • Toxicological Profile : Propylparaben has been studied for its potential toxic effects. Pérez Martín et al. (2010) found that propylparaben can cause oxidative DNA damage in mammalian cells, suggesting a cytotoxic and genotoxic impact (Pérez Martín et al., 2010).

  • Effects on Reproductive Health : Research by Gal et al. (2019) indicated that propylparaben can disrupt the growth and steroidogenic function of mouse antral follicles, affecting cell cycle, apoptosis, and steroidogenesis pathways (Gal et al., 2019).

  • Potential as an Anticonvulsant Agent : A study by Enrique et al. (2020) explored the inhibitory effect of propylparaben on human NaV 1.2 channels, suggesting a potential role as an anticonvulsant agent, similar to other sodium channel-blocking drugs (Enrique et al., 2020).

  • Environmental Impact and Soil Ecosystems : Kim et al. (2020) conducted a study on the toxicity of propylparaben in soil ecosystems, highlighting its potential risks to terrestrial environments and the need for regulation of its environmental effects (Kim et al., 2020).

  • Public Health Implications : Vandenberg and Bugos (2021) reviewed the ongoing controversy over the safety of parabens, particularly propylparaben, in food, cosmetics, and consumer products, addressing the gaps in hazard assessments and questioning the adequacy of current safety evaluations (Vandenberg & Bugos, 2021).

  • Solubility and Physicochemical Properties : Ortiz et al. (2023) studied the solubility of propylparaben in different solvent mixtures, contributing to the understanding of its physicochemical properties for industrial, biological, and environmental applications (Ortiz et al., 2023).

  • Association with Breast Cancer : Ananda et al. (2018) discussed the potential link between propylparaben and breast cancer, noting its presence in breast cancer tissues and its weak estrogen-like properties (Ananda et al., 2018).

Safety And Hazards

While the FDA and the Cosmetic Ingredient Review (CIR) have found no risks with the use of parabens, including propylparaben, there are ongoing debates about their safety . Some studies suggest that propylparaben may be linked to several health concerns, including hormone disruption, cancer, and allergies .

Future Directions

The global Propyl Paraben market stood at approximately 110 thousand tonnes in 2023 and is anticipated to grow at a CAGR of 3.2% during the forecast period . The growing demand for personal care and cosmetic products, particularly in emerging economies, is driving the demand for propylparaben .

properties

IUPAC Name

propyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELSKZZBTMNZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35285-69-9 (mono-hydrochloride salt)
Record name Propylparaben [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022527
Record name Propylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propyl-4-hydroxybenzoate appears as colorless crystals or white powder or chunky white solid. Melting point 95-98 °C. Odorless or faint aromatic odor. Low toxicity, Tasteless (numbs the tongue). pH: 6.5-7.0 (slightly acidic) in solution., Colorless or white solid; [Hawley] White powder; [MSDSonline], Solid
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propylparaben
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6889
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

271 °F at 1 mmHg (NTP, 1992), 294.00 to 295.00 °C. @ 760.00 mm Hg
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 54 °F (NTP, 1992), In water, 5.00X10+2 mg/L at 25 °C, Soluble in 2000 parts water; slightly soluble in boiling water, In water, 463 mg/L at 20 °C, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, For more Solubility (Complete) data for PROPYLPARABEN (6 total), please visit the HSDB record page., 0.5 mg/mL at 25 °C
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.28 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.287 g/cu cm at 20 °C, Density: 1.0630 g/cu cm at 102 °C
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000555 [mmHg]
Record name Propylparaben
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6889
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

...The mechanism of propyl paraben may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation...
Record name PROPYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Propylparaben

Color/Form

White crystals, Prisms from ether

CAS RN

94-13-3
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propylparaben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylparaben [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylparaben
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPYLPARABEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PROPYLPARABEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLPARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8IX2SC1OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 to 208 °F (NTP, 1992), 96.1 °C, 96 - 97 °C
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The SQ 30,741 and parabens are mixed with dibutyl sebacate with gentle heat, not over 50° C., and melted together and Polysorbate 60 and cetyl alcohol added. Water is heated to 80° C. to dissolve the sodium carboxymethyl cellulose forming an aqueous phase which is added with vigorous agitation to the oil phase to emulsify. Agitation is continued until the temperature drops down to 48° C. Sufficient 50° C. water is added to make 100 gm. Mixing is continued at a slow rate to congeal the mixture, until the lotion drops down to room temperature.
[Compound]
Name
SQ 30,741
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
parabens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polysorbate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium carboxymethyl cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylparaben
Reactant of Route 2
Reactant of Route 2
Propylparaben
Reactant of Route 3
Reactant of Route 3
Propylparaben
Reactant of Route 4
Reactant of Route 4
Propylparaben
Reactant of Route 5
Reactant of Route 5
Propylparaben
Reactant of Route 6
Reactant of Route 6
Propylparaben

Citations

For This Compound
14,800
Citations
FA Andersen - Int J Toxicol, 2008 - hero.epa.gov
… Propylparaben did affect sperm counts at all levels from 0.01… In a study of androgen receptor binding, Propylparaben … The same pattern was reported for Ethylparaben, Propylparaben, …
Number of citations: 325 hero.epa.gov
LN Vandenberg, J Bugos - Current environmental health reports, 2021 - Springer
Purpose Parabens are chemicals containing alkyl-esters of p-hydroxybenzoic acid, which give them antimicrobial, antifungal, and preservative properties. Propylparaben (PP) is one …
Number of citations: 21 link.springer.com
JMP Martín, A Peropadre, Ó Herrero, PF Freire… - … /Genetic Toxicology and …, 2010 - Elsevier
… , commonly referred to as propylparaben, is the most frequently … to evaluate the adverse effects of propylparaben by use of a set … of action of propylparaben in cultured mammalian cells. …
Number of citations: 83 www.sciencedirect.com
W Brand, PE Boon, EVS Hessel… - … report 2017-0028, 2018 - rivm.openrepository.com
… data on propylparaben in rodents exist, evidence has not been provided for the safe use of propylparaben and … In this report propylparaben refers to n-propylparaben, not to its isomer …
Number of citations: 11 rivm.openrepository.com
HM Kang, MS Kim, UK Hwang, CB Jeong, JS Lee - Chemosphere, 2019 - Elsevier
Parabens are used as a preservative substance in a wide range of man-made products causing deleterious effects on aquatic organisms and therefore, the concern of their effects to …
Number of citations: 36 www.sciencedirect.com
H Fang, Y Gao, G Li, J An, PK Wong, H Fu… - … science & technology, 2013 - ACS Publications
The absolute kinetic rate constants of propylparaben (PPB) in water with different free radicals were investigated, and it was found that both hydroxyl radicals (HO • ) and hydrated …
Number of citations: 162 pubs.acs.org
HW Chen, CS Chiou, SH Chang - Powder Technology, 2017 - Elsevier
Parabens (such as methylparaben (MP), ethylparaben (EP) and propylparaben (PP)) are widely used as preservatives in food, medicine and cosmetic products but can destroy the cell …
Number of citations: 52 www.sciencedirect.com
R Hajkova, P Solich, M Pospıšilová, J Šıcha - Analytica Chimica Acta, 2002 - Elsevier
… Methylparaben and propylparaben are used together since … preservatives methylparaben and propylparaben. LC analysis … two preservatives methylparaben and propylparaben and the …
Number of citations: 101 www.sciencedirect.com
R Hajkova, P Solich, J Dvořák, J Šı́cha - Journal of pharmaceutical and …, 2003 - Elsevier
A novel reversed-phase high-performance liquid chromatographic method with UV spectrophotometric detection was developed and validated for the determination of compounds in …
Number of citations: 90 www.sciencedirect.com
T An, H Fang, G Li, S Wang… - … toxicology and chemistry, 2014 - Wiley Online Library
The kinetics and mechanisms of ultraviolet photochemical transformation of propylparaben (PPB) were studied. Specific kinetics scavenging experiments coupled with quantum yield …
Number of citations: 24 setac.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.